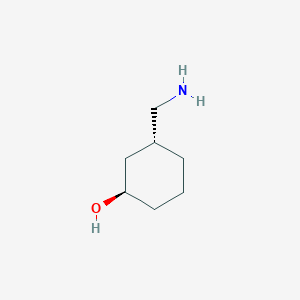![molecular formula C22H22N2O4 B2603516 1-((1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione CAS No. 2185591-05-1](/img/structure/B2603516.png)
1-((1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyrrolidine-2,5-dione group . The molecule also includes a 3’-methoxy-[1,1’-biphenyl]-4-carbonyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of spirocyclic β-lactams, which are versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids . The starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The azetidine ring is a four-membered cyclic amine, and the pyrrolidine-2,5-dione group is a five-membered ring containing two carbonyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse due to the presence of multiple reactive sites. The azetidine ring can undergo reactions typical of cyclic amines, while the pyrrolidine-2,5-dione group can participate in reactions typical of carbonyl compounds .Scientific Research Applications
Metabolism and Disposition in Human Studies
One study investigated the metabolism and disposition of BMS-690514, an oral selective inhibitor for cancer treatment, highlighting the process of how such compounds are metabolized and excreted in humans. This research provides insight into the metabolic pathways and disposition characteristics that could be relevant for understanding the metabolism of structurally complex compounds like the one you mentioned (L. Christopher et al., 2010).
Analytical Characterization and Toxicological Case Studies
Another study focused on the identification and analytical characterization of new psychoactive substances (NPS) in a complex toxicological case, demonstrating the role of advanced analytical techniques in identifying and characterizing novel compounds, which is essential for understanding the properties and potential applications of new chemical entities (A. Ameline et al., 2019).
Pharmacokinetic Studies
Pharmacokinetic studies, such as those conducted on CP-93,393, a new anxiolytic drug candidate, provide critical information on how drugs are absorbed, metabolized, and excreted in the human body. These studies are vital for all pharmaceutical compounds to determine their efficacy and safety profiles (C. Prakash et al., 1998).
Environmental and Health Impact Studies
Research on environmental exposure to chemicals, such as organophosphorus and pyrethroid pesticides, underscores the importance of studying the effects of chemical compounds on human health and the environment. This area of research is crucial for assessing the safety and environmental impact of new chemical entities (Kateryna Babina et al., 2012).
Future Directions
properties
IUPAC Name |
1-[[1-[4-(3-methoxyphenyl)benzoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-28-19-4-2-3-18(11-19)16-5-7-17(8-6-16)22(27)23-12-15(13-23)14-24-20(25)9-10-21(24)26/h2-8,11,15H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXUYAYAPQPLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2603433.png)
![6-[(4-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2603434.png)

![5-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2603436.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide](/img/structure/B2603439.png)


![methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2603443.png)


![N-[1-(4-Cyclopentyloxyphenyl)propyl]but-2-ynamide](/img/structure/B2603448.png)
![7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2603450.png)
![4-butoxy-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2603451.png)
